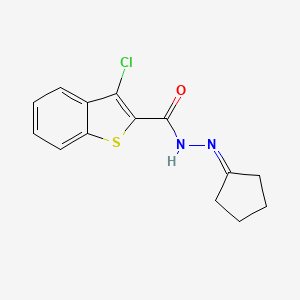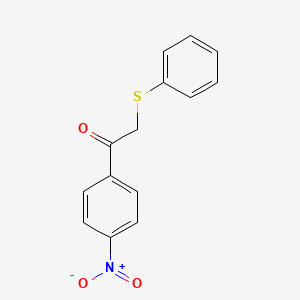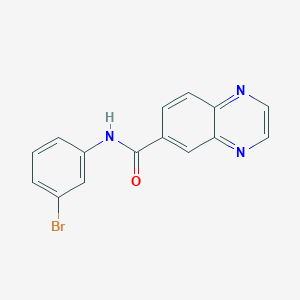![molecular formula C20H19FO3 B5871599 7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5871599.png)
7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly referred to as FBL-03G and has been found to have potential anti-cancer properties. In
Mechanism of Action
The mechanism of action of FBL-03G is not fully understood. However, it has been suggested that FBL-03G induces cell death in cancer cells by activating the endoplasmic reticulum stress pathway. This pathway leads to the accumulation of misfolded proteins in the endoplasmic reticulum, which triggers cell death.
Biochemical and Physiological Effects:
FBL-03G has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and metastasis of cancer cells, and reduce the expression of cancer-promoting genes. FBL-03G has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of FBL-03G is its potential as an anti-cancer drug. It has been found to be effective in inducing cell death in various cancer cell lines and inhibiting the growth and metastasis of cancer cells in animal models. However, one of the limitations of FBL-03G is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of FBL-03G. One direction is to further investigate its mechanism of action and identify potential targets for anti-cancer therapy. Another direction is to improve its solubility in water to enhance its bioavailability in vivo. Additionally, FBL-03G could be tested in combination with other anti-cancer drugs to determine its potential as a combination therapy.
Synthesis Methods
The synthesis of FBL-03G involves a series of chemical reactions. The starting material is 4-hydroxy-2H-chromen-2-one, which is then reacted with 4-fluorobenzyl bromide in the presence of a base to form 7-(4-fluorobenzyl)oxy-4-hydroxy-2H-chromen-2-one. This intermediate is then reacted with propyl magnesium bromide and methyl iodide to form the final product, 7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one.
Scientific Research Applications
FBL-03G has been found to have potential anti-cancer properties. Several studies have shown that FBL-03G can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. FBL-03G has also been found to inhibit the growth and metastasis of cancer cells in animal models.
properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO3/c1-3-4-15-11-19(22)24-20-13(2)18(10-9-17(15)20)23-12-14-5-7-16(21)8-6-14/h5-11H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEMMMGUHPOPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)
![N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)
![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)
![N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5871554.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5871577.png)

![5-[(5-tert-butyl-2-methyl-3-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5871608.png)


![5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5871622.png)